
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Descripción general
Descripción
“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” is an organic fluorinated building block . It has a CAS Number of 1706438-98-3 and a molecular weight of 271.05 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” are not available in the search results, it is known to be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 271.05 . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide, are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application: The specific methods of synthesis were not detailed in the source. However, the development of organic compounds containing fluorine has been a key factor in many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
- Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Application 2: Synthesis of Antiviral Agents
- Summary of Application: 4-(Trifluoromethyl)benzyl Bromide is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
- Results or Outcomes: The compounds synthesized using 4-(Trifluoromethyl)benzyl Bromide have shown potential as antiviral agents .
Application 3: Synthesis of Alpelisib
- Summary of Application: Alpelisib is a drug used for the treatment of certain types of breast cancer. It is synthesized using 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide .
- Methods of Application: The main step of this synthetic route was the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd, which yielded alpelisib .
- Results or Outcomes: Alpelisib has been approved by the FDA for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer .
Application 4: Building Block in Organic Synthesis
- Summary of Application: 4-(Trifluoromethyl)benzyl Bromide is a useful building block in organic synthesis . It can be used to synthesize a variety of organic compounds.
- Results or Outcomes: The compounds synthesized using 4-(Trifluoromethyl)benzyl Bromide can have a wide range of applications, depending on the specific compound synthesized .
Application 5: Synthesis of Fluoxetine
- Summary of Application: Fluoxetine is a selective serotonin reuptake inhibitor that is used as an antidepressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Results or Outcomes: Fluoxetine has been approved by the FDA and is widely used for the treatment of various mental health disorders .
Application 6: Building Block in Organic Synthesis
- Summary of Application: 4-(Trifluoromethyl)benzyl Bromide is a useful building block in organic synthesis . It can be used to synthesize a variety of organic compounds.
- Results or Outcomes: The compounds synthesized using 4-(Trifluoromethyl)benzyl Bromide can have a wide range of applications, depending on the specific compound synthesized .
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUTXMSUNEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



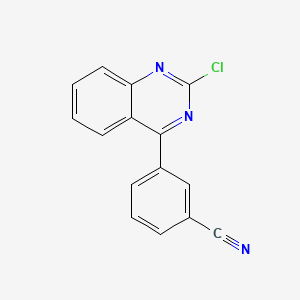
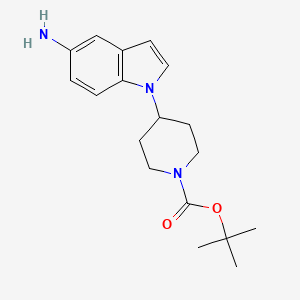
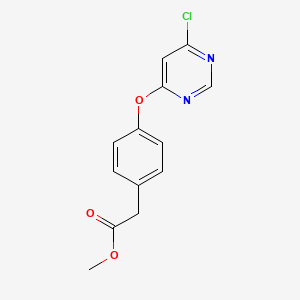
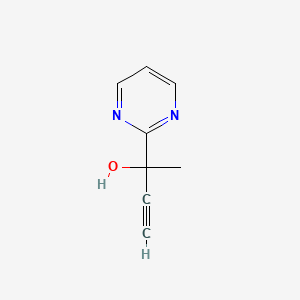



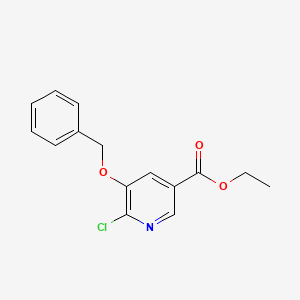
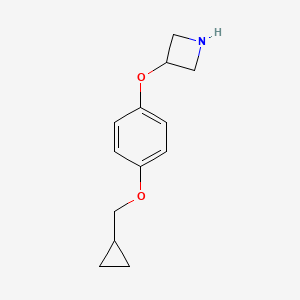
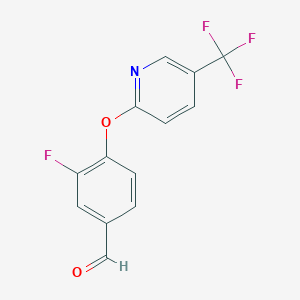
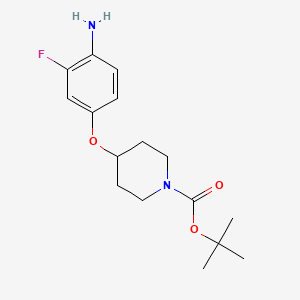

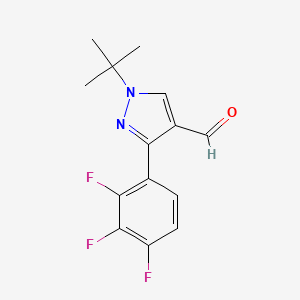
![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)